(4-Chlorobenzyl)hydrazine hydrochloride

Beschreibung

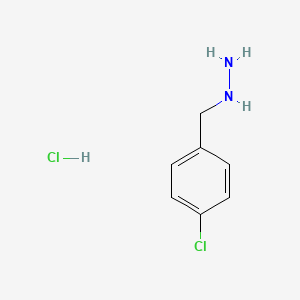

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4-chlorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBURDTVQHTFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996778 | |

| Record name | [(4-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75333-04-9 | |

| Record name | Hydrazine, (p-chlorobenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075333049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-chlorophenyl)methyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chlorobenzyl)hydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of (4-Chlorobenzyl)hydrazine hydrochloride, a key chemical intermediate for researchers, scientists, and drug development professionals. This document delineates its chemical structure, physicochemical properties, plausible synthetic routes, and core reactivity. Emphasis is placed on its functional role in the synthesis of complex organic molecules, particularly heterocyclic scaffolds of pharmaceutical interest. A critical component of this guide is the detailed protocol for safe handling and storage, reflecting the potential hazards associated with hydrazine derivatives. The content is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a thorough and practical understanding for its application in a laboratory setting.

Introduction and Structural Elucidation

(4-Chlorobenzyl)hydrazine hydrochloride is a substituted hydrazine derivative that serves as a valuable building block in synthetic organic chemistry. Its utility is primarily derived from the dual functionality of the reactive hydrazine moiety and the substituted aromatic ring, which allows for the construction of diverse molecular architectures.

A crucial point of clarification is the distinction between (4-Chlorobenzyl)hydrazine and its isomer, (4-Chlorophenyl)hydrazine . The former, the subject of this guide, features a methylene (-CH₂) spacer between the hydrazine group and the chlorophenyl ring. The latter possesses a direct nitrogen-to-aromatic-ring bond. This structural difference, while subtle, profoundly impacts the electronic properties and reactivity of the hydrazine group, making the benzyl derivative less aromatic in character and more akin to an alkyl-substituted hydrazine.

This guide will focus exclusively on the benzyl variant, providing the technical insights necessary for its effective use in research and development.

Chemical Identity

The foundational data for the parent compound, (4-Chlorobenzyl)hydrazine, is well-established.[1] The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the hydrazine group.

| Identifier | Value | Source |

| IUPAC Name | [(4-chlorophenyl)methyl]hydrazine hydrochloride | [1] |

| Parent CAS Number | 25198-45-2 | [1] |

| Molecular Formula | C₇H₉ClN₂ · HCl | Inferred |

| Molecular Weight | 193.08 g/mol | Calculated |

Chemical Structure

The chemical structure consists of a hydrazine group (-NHNH₂) attached to the methylene carbon of a 4-chlorobenzyl group. In the hydrochloride salt, the HCl protonates the hydrazine moiety, typically at the terminal nitrogen, to form a hydrazinium chloride.

Caption: Structure of (4-Chlorobenzyl)hydrazine hydrochloride.

Physicochemical Properties

Table 2: Computed Physicochemical Properties of (4-Chlorobenzyl)hydrazine (Parent Compound)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 156.61 g/mol | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 156.0454260 Da | [1] |

| Topological Polar Surface Area | 38.1 Ų | [1] |

| Heavy Atom Count | 10 |[1] |

Inferred Properties of the Hydrochloride Salt:

-

Appearance: Expected to be a crystalline solid (white to off-white).

-

Solubility: Higher solubility in water and polar protic solvents (e.g., methanol, ethanol) compared to the free base.

-

Stability: Generally more stable and less susceptible to aerial oxidation than the free base, making it preferable for storage.

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The most direct route involves the reaction of 4-chlorobenzyl chloride with an excess of hydrazine hydrate, followed by acidification with hydrochloric acid to precipitate the desired salt.

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices

-

Use of Excess Hydrazine: The primary mechanistic challenge in this synthesis is preventing dialkylation, where a second molecule of 4-chlorobenzyl chloride reacts with the product. By using a large molar excess of hydrazine hydrate (e.g., 5-10 equivalents), the probability of the electrophilic benzyl chloride encountering a hydrazine molecule is far greater than it encountering the mono-alkylated product. This statistical control is a cost-effective and straightforward method to maximize the yield of the desired monosubstituted product.

-

Formation of the Hydrochloride Salt: The free base, (4-Chlorobenzyl)hydrazine, is a liquid or low-melting solid that can be prone to oxidation. Converting it to the hydrochloride salt serves two critical purposes:

-

Purification: The salt is typically a crystalline solid that is insoluble in nonpolar solvents (like ether), allowing it to be easily precipitated from the reaction mixture, separating it from unreacted starting material and byproducts.

-

Stability: The hydrazinium salt is significantly more stable for long-term storage and handling compared to the volatile and more reactive free base.

-

Applications in Synthetic Chemistry and Drug Discovery

The synthetic utility of (4-Chlorobenzyl)hydrazine hydrochloride is centered on the nucleophilic character of the hydrazine functional group. It is an exemplary reagent for the formation of hydrazones, which are pivotal intermediates in the construction of nitrogen-containing heterocycles.

Core Reactivity: Hydrazone Formation

Aldehydes and ketones react readily with benzylhydrazines under mildly acidic conditions to form stable benzylhydrazones. This reaction is a cornerstone of heterocyclic synthesis.[2][3][4]

Gateway to Heterocyclic Scaffolds

The true value of this reagent for drug development professionals lies in its ability to act as a precursor to biologically active scaffolds. The presence of the 4-chlorophenyl moiety is a common feature in many pharmaceutical compounds, contributing to favorable pharmacokinetic properties.[5]

-

Pyrazole Synthesis: Benzylhydrazones formed from 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls can undergo intramolecular cyclization to yield pyrazole derivatives. Pyrazoles are a well-known "privileged structure" in medicinal chemistry, forming the core of drugs with anti-inflammatory, anticancer, and antimicrobial properties.[2]

-

Indazole Synthesis: Through reactions like the Fischer indole synthesis, but with hydrazines, related indazole structures can be formed, which are also of significant interest in drug discovery.

Caption: Synthetic utility in forming key pharmaceutical scaffolds.

Safety Protocols and Handling

Trustworthiness through Self-Validation: Every protocol involving hazardous materials must be self-validating, meaning the steps inherently minimize risk and assume potential for exposure. Hydrazine and its organic derivatives are classified as toxic and are potential carcinogens. Therefore, rigorous safety measures are not merely recommended; they are mandatory.

Hazard Identification

While specific GHS classifications for (4-Chlorobenzyl)hydrazine hydrochloride are not available, the hazards can be reliably inferred from the parent hydrazine class.

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Chronic Toxicity: Suspected of causing genetic defects and may cause cancer. Hydrazine itself is a known animal carcinogen.

-

Reactivity: Reacts violently with strong oxidizing agents.

Mandatory Experimental Protocol for Safe Handling

This protocol must be followed without deviation.

-

Engineering Controls:

-

All handling of the solid and any solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ensure the work area is equipped with an emergency eyewash station and safety shower.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. Inspect gloves for any signs of degradation before and during use.

-

Body Protection: A flame-retardant lab coat must be worn and fully buttoned. Ensure no skin is exposed between the glove and the sleeve.

-

-

Dispensing and Weighing:

-

Weigh the solid compound in the fume hood. To minimize dust, carefully dispense the material onto weighing paper or into a tared container.

-

Use tools (spatulas) dedicated to this compound to prevent cross-contamination.

-

-

Spill Management:

-

In case of a small spill, decontaminate the area with a commercial hydrazine-neutralizing agent or a 10% aqueous solution of calcium hypochlorite.

-

Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).

-

Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

For large spills, evacuate the area and contact institutional safety personnel immediately.

-

-

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.

-

Store away from incompatible materials, especially strong oxidizing agents.

-

-

Waste Disposal:

-

All waste, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous chemical waste according to institutional and local regulations. Never dispose of hydrazine derivatives down the drain.

-

Conclusion

(4-Chlorobenzyl)hydrazine hydrochloride is a potent synthetic intermediate with significant potential in the fields of medicinal chemistry and drug development. Its value lies in the strategic combination of a reactive hydrazine group and a 4-chlorobenzyl moiety, facilitating the synthesis of complex heterocyclic molecules. This guide has provided a framework for understanding its structure, properties, and applications, with a strong emphasis on the causality behind synthetic strategies. Most critically, adherence to the detailed safety protocols is paramount to ensure the responsible and safe utilization of this powerful chemical tool in the pursuit of scientific innovation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3015209, (4-Chlorobenzyl)hydrazine. Available: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available: [Link]

- Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

Chemistry LibreTexts (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Available: [Link]

-

ResearchGate. Reactions of benzylhydrazine derivatives with carbonyl compounds. Available: [Link]

-

YouTube (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Available: [Link]

-

National Center for Biotechnology Information (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available: [Link]

Sources

- 1. (4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

(4-Chlorobenzyl)hydrazine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

(4-Chlorobenzyl)hydrazine and its hydrochloride salt are valuable reagents in synthetic organic chemistry, serving as versatile building blocks for the construction of complex molecular architectures. The presence of the reactive hydrazine moiety, coupled with the substituted benzyl ring, makes this compound a key intermediate in the synthesis of a wide array of heterocyclic systems. This guide provides a comprehensive technical overview of (4-Chlorobenzyl)hydrazine hydrochloride, focusing on its chemical properties, synthesis, characterization, and applications, particularly within the realm of drug discovery and development. While extensive data is available for the analogous (4-chlorophenyl)hydrazine, this document will focus specifically on the benzyl derivative, a structurally distinct and important synthetic tool.

Core Physicochemical Properties

The fundamental properties of (4-Chlorobenzyl)hydrazine hydrochloride are summarized below. It is crucial to note that while the properties of the free base, (4-Chlorobenzyl)hydrazine, are well-documented, specific experimental data for its hydrochloride salt is less prevalent in publicly accessible literature. The molecular weight of the hydrochloride salt is calculated from the molecular weight of the free base and hydrochloric acid.

| Property | Value | Source |

| Chemical Name | (4-Chlorobenzyl)hydrazine hydrochloride | - |

| Synonyms | [(4-chlorophenyl)methyl]hydrazine hydrochloride | - |

| Molecular Formula | C₇H₉ClN₂ · HCl (or C₇H₁₀Cl₂N₂) | PubChem[1] |

| Molecular Weight | 193.07 g/mol (Calculated) | - |

| Free Base MW | 156.61 g/mol | PubChem[1] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| CAS Number | 25198-45-2 (for free base) | PubChem[1] |

| Melting Point | Not available for hydrochloride salt | - |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | General knowledge |

Synthesis and Purification

The synthesis of (4-Chlorobenzyl)hydrazine hydrochloride is typically achieved through a nucleophilic substitution reaction, followed by salt formation. The most direct and common route involves the reaction of 4-chlorobenzyl chloride with an excess of hydrazine hydrate.

Causality Behind Experimental Design:

-

Starting Material Selection : 4-Chlorobenzyl chloride is an ideal starting material due to the high reactivity of the benzylic chloride towards nucleophilic substitution. The electron-withdrawing nature of the chlorine on the phenyl ring can slightly activate the benzylic position.

-

Use of Excess Hydrazine : Using a large excess of hydrazine hydrate (N₂H₄·H₂O) is critical. Hydrazine is a bifunctional nucleophile, and its reaction with an alkyl halide can lead to the formation of a disubstituted product (R-NH-NH-R). By using a large excess of hydrazine, the probability of the initially formed (4-chlorobenzyl)hydrazine acting as a nucleophile is minimized, thus maximizing the yield of the desired monosubstituted product.

-

Salt Formation : The crude free base is often converted to its hydrochloride salt for several reasons. The salt is typically a more stable, crystalline solid that is easier to handle, purify by recrystallization, and store compared to the free base, which may be an oil and more susceptible to aerial oxidation.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of (4-Chlorobenzyl)hydrazine hydrochloride.

Step-by-Step Protocol:

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (e.g., 10 equivalents) dissolved in ethanol.

-

Addition of Alkyl Halide : Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) in ethanol to the hydrazine solution at room temperature.

-

Reaction : Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Isolation of Free Base : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude (4-chlorobenzyl)hydrazine free base.

-

Hydrochloride Salt Formation : Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in ethanol or bubble dry HCl gas through the solution until precipitation is complete.

-

Purification : Collect the precipitated solid by filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum to yield pure (4-Chlorobenzyl)hydrazine hydrochloride.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 4-chlorophenyl ring (typically two doublets in the 7.2-7.5 ppm region), a singlet for the benzylic methylene (-CH₂-) protons, and signals for the hydrazine (-NHNH₂) protons. The chemical shift of the hydrazine protons can be broad and variable depending on the solvent and concentration.

-

¹³C NMR : The carbon NMR will show distinct signals for the benzylic carbon and the four unique carbons of the 4-chlorophenyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic N-H stretching vibrations for the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C-H stretches for the aromatic and methylene groups.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. For the free base, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (156.61 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of the final product. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate.[2]

Applications in Drug Discovery

Hydrazine derivatives are fundamental building blocks in medicinal chemistry. (4-Chlorobenzyl)hydrazine hydrochloride is a valuable precursor for synthesizing various heterocyclic compounds, most notably pyrazoles.

Role as a Synthetic Precursor: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related condensations are classic and reliable methods for constructing the pyrazole ring, a common scaffold in many pharmaceutical agents. In this reaction, a hydrazine derivative is condensed with a 1,3-dicarbonyl compound. The use of (4-Chlorobenzyl)hydrazine introduces a (4-chlorobenzyl) group at the N1 position of the pyrazole ring, which can be crucial for modulating the biological activity of the final molecule.

Caption: General scheme for the synthesis of a pyrazole derivative using (4-Chlorobenzyl)hydrazine.

The rationale for using this precursor in drug synthesis is multifaceted:

-

Structural Diversity : It allows for the introduction of a substituted benzyl group, which can explore key hydrophobic pockets in biological targets.

-

Modulation of Properties : The chlorobenzyl moiety can influence the compound's lipophilicity, metabolic stability, and binding interactions.

-

Established Chemistry : The reactions of hydrazines are well-understood and generally high-yielding, making them suitable for library synthesis and scale-up.[2][3]

Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

Safety and Handling

Hydrazine derivatives should be handled with care as they can be toxic and are potential irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

PubChem. (4-chlorophenyl)hydrazine;hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

- Google Patents. (2012). Preparation method for 4-chlorophenylhydrazine hydrochloride. CN103910650A.

-

PubChem. (4-Chlorobenzyl)hydrazine. National Center for Biotechnology Information. Retrieved from: [Link]

- Google Patents. (2013). Preparation method of 4-chlorophenylhydrazine hydrochloride. CN102993044A.

-

Chemsrc. (n.d.). N-(4-CHLOROBENZYL)-N-(4-METHOXYPHENYL)HYDRAZINE HYDROCHLORIDE. Retrieved from: [Link]

- Google Patents. (2016). Synthetic method for 4-chlorophenylhydrazine hydrochloride. CN106045876A.

-

SpectraBase. (n.d.). Hydrazine. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Procedure for the Preparation of 1-Benzyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-1H-pyrazole. Retrieved from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Retrieved from: [Link]

- Google Patents. (1984). Process for the preparation of pyrazole. US4434292A.

-

Automated Topology Builder (ATB) and Repository. (n.d.). Hydrazine | H4N2 | MD Topology | NMR | X-Ray. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications. Retrieved from: [Link]

-

ResearchGate. (2012). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from: [Link]

Sources

An In-depth Technical Guide to the Solubility of (4-Chlorobenzyl)hydrazine Hydrochloride

Introduction

(4-Chlorobenzyl)hydrazine and its salts are important intermediates in the synthesis of various biologically active molecules. As with any compound utilized in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, and the ultimate bioavailability of a potential therapeutic agent. This guide provides a comprehensive overview of the solubility of (4-Chlorobenzyl)hydrazine hydrochloride. A thorough review of publicly available scientific literature and chemical databases indicates a significant lack of specific quantitative solubility data for this compound. Consequently, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. We will draw upon data from the closely related isomer, (4-chlorophenyl)hydrazine hydrochloride, to provide context and comparative insights.

Physicochemical Properties: A Comparative Analysis

To understand the potential solubility behavior of (4-Chlorobenzyl)hydrazine hydrochloride, it is instructive to examine its known properties alongside those of its free base and a well-documented isomer.

| Property | (4-Chlorobenzyl)hydrazine (Free Base) | (4-Chlorophenyl)hydrazine hydrochloride (Isomer) | (4-Chlorobenzyl)hydrazine hydrochloride |

| Molecular Formula | C7H9ClN2[1] | C6H8Cl2N2[2][3] | C7H10Cl2N2 |

| Molecular Weight | 156.61 g/mol [1] | 179.05 g/mol [2][3] | 193.07 g/mol |

| Appearance | Not specified | White to pink crystalline powder[2][3] | Expected to be a crystalline solid |

| Melting Point | Not specified | 216 °C (decomposes)[2][3] | Data not available |

| Predicted logP (XlogP) | 1.5[1] | Not specified | Expected to be lower than the free base |

| pKa | Data not available | Data not available | Data not available |

Note: The molecular formula and weight for (4-Chlorobenzyl)hydrazine hydrochloride are calculated based on the addition of HCl to the free base.

The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility of a basic compound[4]. The hydrazine moiety in (4-Chlorobenzyl)hydrazine is basic and will be protonated in the presence of hydrochloric acid. This ionization is expected to significantly increase its solubility in polar solvents, particularly water, compared to its free base.

Solubility Profile: Bridging the Data Gap

While specific experimental solubility data for (4-Chlorobenzyl)hydrazine hydrochloride is not found in the reviewed literature, information on the related compound, (4-chlorophenyl)hydrazine hydrochloride, provides a useful reference point.

Known Solubility of (4-Chlorophenyl)hydrazine hydrochloride:

-

Aqueous Solubility: 50 g/L (at 20°C)[2]

-

General Qualitative Solubility: Soluble in hot water and methanol[3][5][6]. It is also described as showing good solubility in water and various polar solvents[4].

Based on these data, it is reasonable to hypothesize that (4-Chlorobenzyl)hydrazine hydrochloride will also exhibit good solubility in polar protic solvents. However, the difference in the position of the chloro-substituted group (on the benzyl ring versus directly on the phenyl ring) will influence the crystal lattice energy and interactions with the solvent, leading to a unique solubility profile that must be determined experimentally.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a solid compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of (4-Chlorobenzyl)hydrazine hydrochloride to a known volume (e.g., 1-2 mL) of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Prepare samples in triplicate for each solvent to be tested (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetonitrile, DMSO).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period. A typical equilibration time is 24 to 48 hours. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and analyzed. The solubility value should be consistent between the time points.

-

After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid. This is a critical validation step.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible 0.45 µm syringe filter to remove all undissolved particles.

-

Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC-UV:

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A reversed-phase C18 column is often a good starting point for such compounds.

-

Prepare a calibration curve using accurately weighed standards of (4-Chlorobenzyl)hydrazine hydrochloride of known purity. The linearity of this curve validates the accuracy of the quantification.

-

The concentration of the saturated solution is determined from the calibration curve, accounting for the dilution factor.

-

Analytical Method Development for Quantification

A robust analytical method is essential for accurate solubility determination. HPLC with UV detection is a common and reliable technique.

HPLC-UV Method Development Workflow

Caption: A workflow for developing a suitable HPLC-UV method for quantification.

Factors Influencing Solubility

Several factors will influence the solubility of (4-Chlorobenzyl)hydrazine hydrochloride. Understanding these is key to interpreting experimental data and applying it in a research context.

-

pH: As a salt of a weak base, the solubility of (4-Chlorobenzyl)hydrazine hydrochloride will be pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the conjugate acid, the free base will begin to precipitate, leading to a decrease in solubility.

-

Temperature: For most solids, solubility increases with temperature. However, this relationship must be determined experimentally. For compounds that will be used in physiological systems, determining solubility at 37°C is crucial.

-

Solvent Polarity: As a polar, ionic compound, (4-Chlorobenzyl)hydrazine hydrochloride is expected to be more soluble in polar solvents (like water, methanol, and DMSO) than in non-polar solvents (like hexanes or toluene).

-

Common Ion Effect: In solutions containing chloride ions from other sources, the solubility of (4-Chlorobenzyl)hydrazine hydrochloride may be reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

Conclusion

While direct solubility data for (4-Chlorobenzyl)hydrazine hydrochloride remains elusive in the public domain, this guide provides the necessary framework for researchers to confidently determine this critical parameter. By leveraging comparative data from its isomer, understanding the principles of salt solubility, and implementing robust experimental protocols like the shake-flask method coupled with validated HPLC-UV analysis, scientists can generate the reliable data needed to advance their research and development efforts. The methodologies and insights presented herein are designed to ensure scientific integrity and empower researchers to make data-driven decisions in their work with this important chemical intermediate.

References

- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

PubChem. (n.d.). (4-Chlorobenzyl)hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Retrieved from [Link]

- Google Patents. (n.d.). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.

- Google Patents. (n.d.). CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride.

-

Pranshav Health Care. (n.d.). 4-Chlorophenyl Hydrazine Hydrochloride Manufacturer in Gujarat. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ChemBK. (2024). 4-chloro phenyl hydrazine hydrochloride. Retrieved from [Link]

Sources

- 1. (4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ssichem.com [ssichem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chlorophenyl Hydrazine Hydrochloride High Purity Medicine Grade Powder at Attractive Price [pranshavhealthcare.in]

- 5. chembk.com [chembk.com]

- 6. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (4-Chlorobenzyl)hydrazine Hydrochloride

This guide provides a comprehensive overview of the primary synthetic pathways for producing (4-Chlorobenzyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and chemical research. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction

(4-Chlorobenzyl)hydrazine hydrochloride is a valuable building block in organic synthesis, primarily utilized in the creation of more complex molecules with potential therapeutic applications. Its structure, featuring a reactive hydrazine moiety attached to a substituted benzyl group, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other pharmacologically active agents. This guide will explore the two most prevalent and practical synthetic routes to this compound: the direct N-alkylation of hydrazine with 4-chlorobenzyl chloride and the reductive amination of 4-chlorobenzaldehyde with hydrazine.

Pathway 1: N-Alkylation of Hydrazine with 4-Chlorobenzyl Chloride

This is a direct and efficient method for the synthesis of (4-Chlorobenzyl)hydrazine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nucleophilic hydrazine attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.

Reaction Mechanism

The lone pair of electrons on one of the nitrogen atoms in hydrazine acts as the nucleophile. To favor mono-alkylation and minimize the formation of di-substituted byproducts, a large excess of hydrazine is typically employed. The initial product is the free base, (4-Chlorobenzyl)hydrazine, which is then converted to its more stable hydrochloride salt by treatment with hydrochloric acid.

Caption: N-Alkylation of Hydrazine with 4-Chlorobenzyl Chloride.

Experimental Protocol

Materials:

-

4-Chlorobenzyl chloride

-

Hydrazine hydrate (a safer and more common form of hydrazine)[1]

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzyl chloride in ethanol.

-

Slowly add a significant molar excess of hydrazine hydrate to the ethanolic solution at room temperature with vigorous stirring.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature and remove the excess hydrazine and ethanol under reduced pressure.

-

Dissolve the resulting residue in diethyl ether and filter to remove any insoluble impurities.

-

Cool the ethereal solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Chlorobenzyl)hydrazine hydrochloride.

Key Considerations and Insights

-

Excess Hydrazine: Using a large excess of hydrazine is crucial to minimize the formation of the undesired 1,2-bis(4-chlorobenzyl)hydrazine.

-

Solvent Choice: Ethanol is a common solvent for this reaction as it effectively dissolves both reactants.

-

Temperature Control: The initial addition of hydrazine hydrate can be exothermic and should be controlled.

-

Product Isolation: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the free base.

Pathway 2: Reductive Amination of 4-Chlorobenzaldehyde with Hydrazine

This two-step pathway involves the initial formation of a hydrazone by the condensation of 4-chlorobenzaldehyde and hydrazine, followed by the reduction of the C=N double bond to a single bond to yield the desired hydrazine.

Reaction Mechanism

The first step is the acid-catalyzed formation of a hydrazone. The carbonyl group of the aldehyde is activated by protonation, making it more susceptible to nucleophilic attack by hydrazine. Subsequent dehydration leads to the formation of the hydrazone. The resulting hydrazone is then reduced using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation, to afford (4-chlorobenzyl)hydrazine. The final step involves the formation of the hydrochloride salt.

Caption: Reductive Amination of 4-Chlorobenzaldehyde.

Experimental Protocol

Materials:

-

4-Chlorobenzaldehyde[2]

-

Hydrazine hydrate[1]

-

Ethanol

-

Sodium borohydride (or other suitable reducing agent)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Hydrazone Formation: Dissolve 4-chlorobenzaldehyde in ethanol in a round-bottom flask. Add a slight molar excess of hydrazine hydrate and a catalytic amount of acetic acid. Stir the mixture at room temperature for a few hours until the reaction is complete, which can be monitored by TLC. The hydrazone may precipitate out of the solution.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for several more hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. Dissolve the crude product in diethyl ether and precipitate the hydrochloride salt as described in Pathway 1.

Key Considerations and Insights

-

Precursor Synthesis: 4-Chlorobenzaldehyde can be synthesized from p-chlorotoluene via oxidation.[3][4][5][6][7]

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for this transformation. Catalytic hydrogenation over palladium on carbon is another effective method.

-

pH Control: The initial condensation reaction is typically acid-catalyzed to facilitate the formation of the hydrazone.[8]

-

Reaction Monitoring: Thin-layer chromatography (TLC) is a useful technique to monitor the progress of both the hydrazone formation and the subsequent reduction.

Data Summary

| Parameter | N-Alkylation Pathway | Reductive Amination Pathway |

| Starting Materials | 4-Chlorobenzyl chloride, Hydrazine hydrate | 4-Chlorobenzaldehyde, Hydrazine hydrate |

| Key Transformation | Nucleophilic Substitution (SN2) | Condensation followed by Reduction |

| Typical Yield | Good to Excellent | Good |

| Advantages | More direct, potentially higher yielding | Milder reaction conditions for the reduction step |

| Disadvantages | Potential for over-alkylation | Two-step process |

Safety Precautions

-

Hydrazine and its derivatives are highly toxic and potentially carcinogenic. [9][10][11][12] All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

4-Chlorobenzyl chloride is a lachrymator and an irritant. Handle with care in a fume hood.

-

Sodium borohydride reacts with water to produce flammable hydrogen gas. Add water for quenching slowly and in a controlled manner.

Conclusion

Both the N-alkylation and reductive amination pathways offer viable routes to (4-Chlorobenzyl)hydrazine hydrochloride. The choice of method will depend on the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory. The N-alkylation route is more direct, while the reductive amination pathway may be preferred if the starting aldehyde is more readily available or if milder reaction conditions are required for the key bond-forming step. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe synthesis of this important chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Characterization of Imine and Hydrazone of 4-Chlorobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Hydrazine Toxicology. Retrieved from [Link]

-

RSC Publishing. (2015). Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst. Retrieved from [Link]

-

Filo. (2025). 17.35 Show how p-chlorotoluene could be converted to each of the followin... Retrieved from [Link]

-

RSC Publishing. (2015). Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of preparation method of p-chlorobenzaldehyde. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Characterization of Imine and Hydrazone of 4-Chlorobenzaldehyde. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

- 1. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A kind of preparation method of p-chlorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. 17.35 Show how p-chlorotoluene could be converted to each of the followin.. [askfilo.com]

- 7. Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to (4-Chlorobenzyl)hydrazine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (4-chlorobenzyl)hydrazine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critical role as a precursor for pharmacologically active compounds, with a particular focus on its utility in the development of enzyme inhibitors.

Introduction: The Strategic Importance of the Benzylhydrazine Scaffold

(4-Chlorobenzyl)hydrazine hydrochloride is an organic salt that serves as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds. While not typically an active pharmaceutical ingredient (API) itself, its structural motifs—a reactive hydrazine group tethered to a 4-chlorobenzyl moiety—make it a valuable starting material for drug discovery programs. The hydrazine functional group is a potent nucleophile and a precursor to the hydrazone linkage, which is a common feature in many biologically active molecules. The 4-chlorobenzyl group provides a lipophilic aromatic core that can be crucial for binding to biological targets and can influence the metabolic stability of the final compound. Notably, benzylhydrazine derivatives have been extensively investigated as monoamine oxidase (MAO) inhibitors, a class of drugs used in the treatment of depression and neurodegenerative diseases.[1][2]

Synthesis and Discovery: A Plausible and Controlled Approach

Proposed Synthetic Pathway

The most direct route to (4-chlorobenzyl)hydrazine is the nucleophilic substitution reaction between 4-chlorobenzyl chloride and hydrazine hydrate. To favor mono-alkylation, a large excess of hydrazine hydrate is typically used. The basic nature of hydrazine will neutralize the hydrochloric acid formed during the reaction. The resulting free base, (4-chlorobenzyl)hydrazine, can then be converted to its more stable hydrochloride salt by treatment with hydrochloric acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (4-Chlorobenzyl)hydrazine

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add hydrazine hydrate (10 equivalents) and a suitable solvent such as ethanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) in ethanol dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. The use of a large excess of hydrazine is crucial to minimize the formation of the di-substituted product.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess hydrazine hydrate and ethanol under reduced pressure.

-

Dissolve the residue in deionized water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (4-chlorobenzyl)hydrazine as an oil or a low-melting solid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude (4-chlorobenzyl)hydrazine in a minimal amount of a suitable inert solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the product under vacuum to yield (4-chlorobenzyl)hydrazine hydrochloride as a stable, white crystalline solid.

Physicochemical Properties and Characterization

The structural integrity and purity of synthesized (4-chlorobenzyl)hydrazine hydrochloride must be confirmed through a suite of analytical techniques.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [4] |

| Molecular Weight | 193.08 g/mol | [4] |

| Appearance | White to off-white crystalline powder | (Expected) |

| IUPAC Name | (4-chlorophenyl)methylhydrazine;dihydrochloride | [4] |

| CAS Number | 25198-45-2 (for free base) | [4] |

Spectroscopic Characterization (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorobenzyl group, typically as two doublets in the range of δ 7.2-7.5 ppm. A singlet corresponding to the benzylic methylene protons (CH₂) should appear around δ 4.0-4.5 ppm. The protons on the hydrazine moiety will be exchangeable and may appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The benzylic carbon signal is expected around δ 50-60 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic N-H stretching vibrations in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.[5]

-

MS (Mass Spectrometry): The mass spectrum of the free base, (4-chlorobenzyl)hydrazine, would show a molecular ion peak (M⁺) at m/z 156, with a characteristic M+2 peak at m/z 158 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[4]

Applications in Drug Development

(4-Chlorobenzyl)hydrazine hydrochloride is a valuable precursor for the synthesis of various heterocyclic compounds with diverse pharmacological activities. Its primary utility lies in its ability to undergo condensation reactions with carbonyl compounds to form hydrazones.

Precursor to Bioactive Hydrazones

Hydrazones containing the -NH-N=CH- pharmacophore are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The reaction of (4-chlorobenzyl)hydrazine with various aldehydes and ketones provides a straightforward entry into a large chemical space of novel hydrazone derivatives.

Mechanism of Action of Benzylhydrazine Derivatives: Monoamine Oxidase Inhibition

A significant body of research has focused on benzylhydrazine derivatives as inhibitors of monoamine oxidases (MAO).[1] MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6] There are two main isoforms, MAO-A and MAO-B. Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters, which can have therapeutic effects in mood disorders and neurodegenerative diseases like Parkinson's disease.[7]

Hydrazine-based MAO inhibitors are often irreversible, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, thereby inactivating it.[1] The benzyl group of the inhibitor plays a crucial role in directing the molecule to the active site of the enzyme. Structure-activity relationship (SAR) studies have shown that substitution on the phenyl ring can modulate the potency and selectivity of inhibition for MAO-A versus MAO-B.[8]

Safety and Handling

Hydrazine derivatives should be handled with care as they can be toxic and are potential carcinogens. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

(4-Chlorobenzyl)hydrazine hydrochloride is a strategically important chemical intermediate with significant applications in drug discovery and development. Its straightforward, albeit needing careful control, synthesis and the versatile reactivity of its hydrazine moiety make it a valuable building block for the creation of diverse chemical libraries. The established role of benzylhydrazine derivatives as monoamine oxidase inhibitors underscores the therapeutic potential of compounds derived from this scaffold. Further exploration of the chemical space accessible from (4-chlorobenzyl)hydrazine hydrochloride is likely to yield novel drug candidates for a variety of diseases.

References

- CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents. (n.d.).

- CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents. (n.d.).

-

(4-Chlorobenzyl)hydrazine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Preparation of 4-chlorobenzyl chloride - PrepChem.com. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-chlorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

- Process for 4-sulfonamidophenyl hydrazines - EP 0919546 B1. (n.d.). Google Patents.

-

clearly label the IR of 4-chlorobenzyl alcohol and assign peaks | Homework.Study.com. (n.d.). Retrieved January 27, 2026, from [Link]

-

hydrazine hydrate - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-Chlorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv

-

. (n.d.).

- CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents. (n.d.).

-

FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

4-Chlorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

- Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. (n.d.). The Royal Society of Chemistry.

-

Hydrazine. (n.d.). FooDB. Retrieved January 27, 2026, from [Link]

-

4-Chlorobenzoic acid hydrazide. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

-

(4-Chlorobenzyl)hydrazine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Inhibition of monoamine oxidase by substituted hydrazines. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]

-

structure and activity relationship of monoamine oxidase inhibitors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016, December 26). YouTube. Retrieved January 27, 2026, from [Link]

-

Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

-

Solved 1. Interpret IR spectrum of obtained 4-chlorobenzyl | Chegg.com. (2021, April 21). Retrieved January 27, 2026, from [Link]

- Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv

-

Hydrazine - SpectraBase. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2022, October 12). ResearchGate. Retrieved January 27, 2026, from [Link]

- US8110705B2 - Processes for making hydrazides - Google Patents. (n.d.).

- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI.

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using (4-Chlorobenzyl)hydrazine Hydrochloride

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of a vast array of biologically active molecules.[1] Its unique structural and electronic properties have rendered it a cornerstone in the fields of medicinal chemistry and drug development. Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The ability to readily functionalize the pyrazole ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an attractive scaffold for the design of novel therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrazole derivatives utilizing (4-Chlorobenzyl)hydrazine hydrochloride as a key building block. We will delve into the mechanistic underpinnings of the Knorr pyrazole synthesis, provide detailed experimental protocols, and discuss critical aspects such as regioselectivity and product characterization.

The Knorr Pyrazole Synthesis: A Classic Transformed for Modern Drug Discovery

The Knorr pyrazole synthesis, a venerable and highly reliable method, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5] The use of substituted hydrazines, such as (4-Chlorobenzyl)hydrazine hydrochloride, allows for the introduction of diverse functionalities onto the pyrazole core, a crucial strategy in the development of new chemical entities.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

The reaction commences with the acid-catalyzed condensation of the more nucleophilic nitrogen of (4-Chlorobenzyl)hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[6] The use of the hydrochloride salt of the hydrazine necessitates the presence of a base or a protic solvent to liberate the free hydrazine for the initial nucleophilic attack. Subsequently, an intramolecular cyclization occurs, wherein the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. This is followed by dehydration to afford the stable, aromatic pyrazole ring.[5]

Recent kinetic studies have revealed that the mechanism of the Knorr synthesis can be more complex than this classical representation, sometimes involving autocatalysis and unexpected intermediates.[5] However, for the purpose of synthetic planning, the classical mechanism provides a robust framework for understanding the reaction.

Figure 1: Generalized workflow of the Knorr pyrazole synthesis.

Regioselectivity: A Critical Consideration in Pyrazole Synthesis

When employing an unsymmetrical 1,3-dicarbonyl compound, the initial condensation can occur at either of the two distinct carbonyl groups, potentially leading to the formation of two regioisomeric pyrazole products.[5] The regioselectivity of the Knorr synthesis is influenced by a combination of steric and electronic factors of both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.[5]

In the case of (4-Chlorobenzyl)hydrazine, the benzyl group is sterically demanding, which may influence the initial site of attack on the dicarbonyl. Electronically, the 4-chloro substituent has a mild electron-withdrawing effect. Generally, the more reactive (less sterically hindered and more electrophilic) carbonyl group of the 1,3-dicarbonyl will be attacked preferentially by the substituted nitrogen of the hydrazine. Careful consideration of these factors is crucial for predicting and controlling the regiochemical outcome of the synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of representative pyrazole derivatives using (4-Chlorobenzyl)hydrazine hydrochloride. These are intended as robust starting points and may be optimized for different substrates and scales.

Protocol 1: Synthesis of 1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a symmetrically substituted pyrazole from acetylacetone.

Materials:

-

(4-Chlorobenzyl)hydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-Chlorobenzyl)hydrazine hydrochloride (1.0 eq).

-

Add ethanol to dissolve the starting material, followed by acetylacetone (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Synthesis of 1-(4-Chlorobenzyl)-3-methyl-5-phenyl-1H-pyrazole

This protocol outlines the synthesis of an unsymmetrically substituted pyrazole from benzoylacetone, highlighting the considerations for regioselectivity.

Materials:

-

(4-Chlorobenzyl)hydrazine hydrochloride

-

Benzoylacetone (1-phenyl-1,3-butanedione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Follow the same initial setup and reactant addition as in Protocol 1, using benzoylacetone (1.05 eq) in place of acetylacetone.

-

Heat the reaction mixture to reflux and monitor for the consumption of the starting materials by TLC. Note that two regioisomers may be formed and may be distinguishable by TLC.

-

Upon completion, perform the same work-up procedure as described in Protocol 1.

-

The crude product mixture can be analyzed by ¹H NMR to determine the ratio of the two regioisomers.

-

Purify the major isomer by column chromatography on silica gel. The separation of regioisomers may require careful optimization of the eluent system.

Figure 2: A typical experimental workflow for pyrazole synthesis.

Data Presentation: Characterization of Pyrazole Derivatives

Thorough characterization of the synthesized pyrazole derivatives is essential to confirm their structure and purity. The following tables provide representative spectroscopic data for pyrazoles derived from (4-Chlorobenzyl)hydrazine.

Table 1: Representative ¹H NMR Data for 1-(4-Chlorobenzyl)-3,5-disubstituted-1H-pyrazoles

| Compound | Pyrazole-H (δ, ppm) | CH₂ (δ, ppm) | Aromatic-H (δ, ppm) | Other Substituents (δ, ppm) |

| 1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole | ~5.9 (s, 1H) | ~5.2 (s, 2H) | ~7.3 (d, 2H), ~7.1 (d, 2H) | ~2.2 (s, 3H), ~2.1 (s, 3H) |

| 1-(4-Chlorobenzyl)-3-methyl-5-phenyl-1H-pyrazole | ~6.5 (s, 1H) | ~5.3 (s, 2H) | ~7.2-7.5 (m, 9H) | ~2.3 (s, 3H) |

Note: Chemical shifts are approximate and may vary depending on the solvent and spectrometer frequency.

Table 2: Representative ¹³C NMR Data for 1-(4-Chlorobenzyl)-3,5-disubstituted-1H-pyrazoles

| Compound | Pyrazole C3, C5 (δ, ppm) | Pyrazole C4 (δ, ppm) | CH₂ (δ, ppm) | Aromatic C (δ, ppm) | Other Substituents (δ, ppm) |

| 1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole | ~148, ~139 | ~106 | ~52 | ~135, ~133, ~129, ~128 | ~13, ~11 |

| 1-(4-Chlorobenzyl)-3-methyl-5-phenyl-1H-pyrazole | ~151, ~143 | ~107 | ~52 | ~136-127 (multiple signals) | ~14 |

Note: Chemical shifts are approximate and may vary depending on the solvent and spectrometer frequency.

Conclusion: A Versatile Tool for Drug Discovery

The synthesis of pyrazole derivatives using (4-Chlorobenzyl)hydrazine hydrochloride via the Knorr synthesis offers a versatile and efficient route to a wide range of potentially bioactive molecules. By understanding the underlying mechanism and the factors governing regioselectivity, researchers can effectively design and execute the synthesis of novel pyrazole-based compounds. The protocols and characterization data provided in this application note serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the exploration of this important heterocyclic scaffold.

References

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883 , 16, 2597–2599. [Link]

-

Schrecker, L.; Dickhaut, J.; Holtze, C.; Staehle, P.; Vranceanu, M.; Hellgardt, K.; Hii, K. K. M. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. React. Chem. Eng.2022 , 7, 2335-2342. [Link]

-

Powers, D. G.; Danishefsky, S. J. The Knorr Pyrazole Synthesis: A Mild and Chemoselective Method for the Generation of Acyl Pyrazoles for Use in Native Chemical Ligation. J. Am. Chem. Soc.2016 , 138, 6937–6940. [Link]

-

Deng, X.; Mani, N. S. A REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM N-MONOSUBSTITUTED HYDRAZONES AND NITROOLEFINS. Org. Synth.2008 , 85, 44-53. [Link]

-

Finar, I. L. The mechanism of the Knorr pyrazole synthesis. J. Chem. Soc.1958 , 4094-4097. [Link]

-

Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. The Knorr pyrazole synthesis: a centenary. Targets in Heterocyclic Systems2002 , 6, 53-96. [Link]

-

Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010. [Link]

-

Katritzky, A. R.; Pozharskii, A. F. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier, 2010. [Link]

-

Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer, 2014. [Link]

-

Kumar, V.; Aggarwal, S. A review on the synthesis of pyrazole derivatives and their pharmacological properties. Mini-Rev. Med. Chem.2013 , 13, 1431-1440. [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]

-

Faria, J. V.; Vegi, P. F.; Miguita, A. G. C.; dos Santos, M. S.; Boechat, N.; Trossini, G. H. G. Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry. Mini-Rev. Med. Chem.2017 , 17, 1368-1386. [Link]

-

Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57, 10257–10274. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. name-reaction.com [name-reaction.com]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for (4-Chlorobenzyl)hydrazine Hydrochloride in Synthetic Chemistry

Abstract

This guide provides a detailed technical overview of the synthesis, key reactions, and applications of (4-Chlorobenzyl)hydrazine hydrochloride, a versatile reagent in modern medicinal and synthetic chemistry. We offer field-proven insights and step-by-step protocols for its use in forming hydrazones and in the construction of vital heterocyclic scaffolds such as pyrazoles and pyridazinones. Emphasis is placed on the causal relationships behind experimental choices, ensuring that researchers, scientists, and drug development professionals can apply these methodologies with a deep understanding of the underlying chemical principles.

Introduction and Structural Clarification

(4-Chlorobenzyl)hydrazine is a monosubstituted hydrazine derivative featuring a 4-chlorobenzyl group attached to a nitrogen atom. It is typically handled as its hydrochloride salt to improve stability and ease of handling.

Crucial Point of Distinction: It is imperative to distinguish (4-Chlorobenzyl)hydrazine from its isomer, 4-Chlorophenylhydrazine . The former is a benzylhydrazine, where the hydrazine moiety is attached to a methylene (-CH₂-) group, which is then connected to the chlorophenyl ring. The latter is an arylhydrazine, with the hydrazine group directly bonded to the aromatic ring. This structural difference fundamentally impacts reactivity, particularly in cyclization reactions like the Fischer Indole Synthesis. This guide focuses exclusively on the benzylhydrazine derivative.

| Feature | (4-Chlorobenzyl)hydrazine | 4-Chlorophenylhydrazine |

| Structure | Cl-C₆H₄-CH₂ -NHNH₂ | Cl-C₆H₄-NHNH₂ |

| Chemical Class | Benzylhydrazine (Alkylhydrazine) | Arylhydrazine |

| CAS Number (HCl salt) | Not clearly defined in literature | 1073-70-7 |

| Key Reactivity | Nucleophilic addition, Cyclocondensation | Nucleophilic addition, Fischer Indole Synthesis |

Synthesis of (4-Chlorobenzyl)hydrazine Hydrochloride

While detailed protocols in peer-reviewed literature are scarce, the logical and most common synthetic route to N-alkylated hydrazines involves the controlled alkylation of a hydrazine precursor.

General Synthetic Pathway

The synthesis proceeds via a standard nucleophilic substitution, where hydrazine acts as the nucleophile attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.

Caption: General synthesis workflow for (4-Chlorobenzyl)hydrazine HCl.

Rationale and Key Considerations

-

Excess Hydrazine: Using a large excess of hydrazine (N₂H₄) is critical. As a bidentate nucleophile, hydrazine can react a second time with the benzyl chloride to form a 1,2-disubstituted product. A large excess of hydrazine statistically favors the desired mono-alkylation.

-

Solvent Choice: A polar aprotic solvent like ethanol or isopropanol is typically suitable for this type of nucleophilic substitution.

-

Temperature Control: The reaction is often initiated at a low temperature and allowed to warm to room temperature to control the exothermic nature of the reaction and minimize side products.

-

Formation of Hydrochloride Salt: After the reaction, the excess hydrazine and solvent are removed. The resulting crude free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the stable hydrochloride salt, which can then be isolated by filtration.

Core Application: Hydrazone Formation

The reaction of (4-Chlorobenzyl)hydrazine with aldehydes or ketones is a robust and fundamental transformation that yields stable (4-chlorobenzyl)hydrazones. These hydrazones are not merely derivatives for characterization but are pivotal intermediates for subsequent cyclization reactions.

Mechanism of Hydrazone Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen of the hydrazine is the active nucleophile.

Caption: Mechanism of (4-chlorobenzyl)hydrazone formation.

General Protocol for Hydrazone Synthesis

-

Reagent Preparation: Dissolve (4-Chlorobenzyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Expert Insight: The hydrochloride salt is used for stability. To liberate the free hydrazine for the reaction, a mild base like sodium acetate or pyridine (1.1 eq) is often added. Alternatively, the reaction can be catalyzed by a small amount of acid (e.g., a few drops of acetic acid), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]

-

-

Addition of Carbonyl: Add the aldehyde or ketone (1.0 - 1.1 eq) to the hydrazine solution.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours. For less reactive ketones, gentle heating (e.g., 50-60 °C) may be required.

-

Work-up and Isolation:

-

Upon completion, the hydrazone often precipitates directly from the reaction mixture upon cooling.

-